7-(2-fluorophenyl)-4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-1,4-thiazepane
Description
7-(2-Fluorophenyl)-4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a 2-fluorophenyl group at position 7 and a benzoyl moiety bearing an imidazole-methyl group at position 2. The 2-fluorophenyl substituent enhances metabolic stability and lipophilicity, while the imidazole-methyl benzoyl group may contribute to hydrogen bonding or metal coordination, suggesting possible applications in targeting enzymes or receptors (e.g., kinases, HDACs) .
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-20-4-2-1-3-19(20)21-9-11-26(13-14-28-21)22(27)18-7-5-17(6-8-18)15-25-12-10-24-16-25/h1-8,10,12,16,21H,9,11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRTYOXSNFDSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, fluorinated aromatic substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Calculated based on IUPAC names and standard atomic weights.
Key Observations :
Core Heterocycle: The 1,4-thiazepane core (target compound, BG14863, ) offers greater flexibility compared to rigid thiazole-pyrimidine systems () or polymeric metal-coordinated frameworks (). This flexibility may enhance binding to dynamic enzyme pockets . Thiazepane derivatives with fluorinated aryl groups (e.g., 2-fluorophenyl, 2,5-difluorophenyl) exhibit improved pharmacokinetic profiles over non-fluorinated analogs due to reduced oxidative metabolism .
Imidazole’s metal-binding capability (as seen in ) suggests applications in metalloenzyme targeting . Hydroxyheptanamide derivatives () demonstrate potent BRAF/HDAC inhibition (IC₅₀ < 20 nM) but lack the thiazepane scaffold, highlighting the trade-off between ring flexibility and steric constraints .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step routes similar to ’s hydrazinecarbothioamide-triazole pathway, requiring precise control over imidazole alkylation and fluorophenyl coupling. By contrast, thiazole-pyrimidine analogs () utilize sulfonamido-thiazole intermediates, which may introduce higher synthetic yields (54–70%) but less diversity in functionalization .
Stability and Degradation: Fluorophenyl-containing thiazepanes (e.g., ) show superior stability in acidic media compared to tert-butyl oxazolidinone derivatives (), which degrade in simulated gastric fluid. This suggests the target compound’s 2-fluorophenyl group may enhance gastrointestinal stability .
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